Product packaging for Cyclopropyl 2-methoxyphenyl ketone(Cat. No.:CAS No. 400614-05-3)

Cyclopropyl 2-methoxyphenyl ketone

Cat. No.: B1322351
CAS No.: 400614-05-3
M. Wt: 176.21 g/mol
InChI Key: XOAIYFSKASLHHH-UHFFFAOYSA-N
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Description

Overview of Cyclopropyl (B3062369) Ketone Chemistry

Cyclopropyl ketones are a class of organic compounds characterized by a cyclopropane (B1198618) ring directly attached to a carbonyl group. The three-membered cyclopropane ring is notable for its significant ring strain, with C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms. This inherent strain endows cyclopropyl ketones with unique reactivity, making them susceptible to ring-opening reactions under various conditions.

The chemistry of cyclopropyl ketones is diverse. They can undergo reactions typical of ketones, such as reduction of the carbonyl group to an alcohol or conversion to other functional groups. However, their most defining characteristic is the ability of the cyclopropyl ring to act as a three-carbon synthon. This ring can be cleaved through various mechanisms, including acid-catalyzed rearrangements, reactions with nucleophiles, and radical-mediated processes, to generate larger and more complex molecular architectures. nih.govrsc.org For instance, under acidic conditions, cyclopropyl ketones can rearrange to form cyclopentanones or other ring-expanded products.

Importance of Aryl Cyclopropyl Ketones as Versatile Synthetic Intermediates

Aryl cyclopropyl ketones, which feature an aromatic ring attached to the carbonyl group, are particularly significant in organic synthesis. The aryl group can influence the electronic properties of the ketone and the cyclopropyl ring, thereby modulating their reactivity. These compounds serve as precursors to a wide array of more complex molecules.

One of the most powerful applications of aryl cyclopropyl ketones is in cycloaddition reactions. nih.govacs.org For example, they can participate in formal [3+2] cycloadditions with alkenes and alkynes to construct highly substituted cyclopentane (B165970) and cyclopentene (B43876) rings. nih.govacs.org These five-membered ring systems are common structural motifs in many biologically active compounds and natural products. The ability to build these complex carbocycles from readily available aryl cyclopropyl ketones in a controlled manner is a significant advantage for synthetic chemists. nih.gov Furthermore, acid-catalyzed cyclization of aryl cyclopropyl ketones can lead to the formation of tetralones, which are important intermediates in the synthesis of various pharmaceuticals and natural products. rsc.org

Specific Academic and Research Focus on Cyclopropyl Methoxyphenyl Ketones and Related Structural Analogues

Within the family of aryl cyclopropyl ketones, those bearing a methoxy (B1213986) group on the phenyl ring, such as Cyclopropyl 2-methoxyphenyl ketone and its isomers (e.g., Cyclopropyl 4-methoxyphenyl (B3050149) ketone), have garnered specific academic and research interest. The position of the methoxy group (ortho, meta, or para) can significantly impact the compound's reactivity and its utility in various synthetic transformations.

The methoxy group is an electron-donating group, which can influence the reaction pathways of the ketone. For example, in photocatalytic reactions, the electronic nature of the aryl ring is a critical factor. Research has shown that electron-donating substituents on the aryl ring of cyclopropyl ketones can affect the efficiency of cycloaddition reactions. nih.gov

Furthermore, the development of synthetic methods for these specific ketones is an active area of research. For instance, methods like the Corey-Chaykovsky cyclopropanation of chalcones have been developed for the synthesis of related hydroxy- and methoxy-substituted aryl cyclopropyl ketones. nih.govmdpi.com These compounds are valuable as donor-acceptor cyclopropanes, which are highly reactive intermediates that can be used to construct a variety of heterocyclic and carbocyclic frameworks. nih.govmdpi.com The study of these specific analogues allows for a deeper understanding of the structure-reactivity relationships within the broader class of aryl cyclopropyl ketones and expands the toolbox available to synthetic chemists for the construction of complex molecular architectures.

Interactive Data Table: Properties of Cyclopropyl Ketone Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound400614-05-3C11H12O2176.21
Cyclopropyl 4-methoxyphenyl ketone7152-03-6C11H12O2176.21
Cyclopropyl phenyl ketone3481-02-5C10H10O146.19
Cyclopropyl methyl ketone765-43-5C5H8O84.12
(1-(2-Methoxyphenyl)cyclopropyl)methanamine886365-72-6C11H15NO177.24

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O2 B1322351 Cyclopropyl 2-methoxyphenyl ketone CAS No. 400614-05-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropyl-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-13-10-5-3-2-4-9(10)11(12)8-6-7-8/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAIYFSKASLHHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625314
Record name Cyclopropyl(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400614-05-3
Record name Cyclopropyl(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Cyclopropyl 2 Methoxyphenyl Ketone and Analogues

Direct Synthesis Approaches

Direct synthesis methods aim to construct the target molecule from simpler starting materials. These approaches often involve the formation of the cyclopropane (B1198618) ring or the ketone functionality as a key step.

Claisen-Schmidt Condensation for Enone Precursor Formation

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation, occurring between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.orggordon.edu This reaction is instrumental in forming α,β-unsaturated ketones, also known as chalcones, which are vital precursors for cyclopropyl (B3062369) ketone synthesis.

In the context of synthesizing analogues of cyclopropyl 2-methoxyphenyl ketone, a common strategy involves the reaction of an appropriate aldehyde with cyclopropyl methyl ketone. For instance, the condensation of 2-methoxybenzaldehyde (B41997) with cyclopropyl methyl ketone under basic conditions, such as in the presence of sodium hydroxide (B78521), would yield (E)-1-(cyclopropyl)-3-(2-methoxyphenyl)prop-2-en-1-one. This enone is a direct precursor to the target molecule.

A study on dehydrozingerone (B89773) analogues demonstrated the successful synthesis of (E)-1-cyclopropyl-3-(4-alkoxy-3-methoxyphenyl)prop-2-en-1-ones via a Claisen-Schmidt condensation. kg.ac.rsresearchgate.net In this procedure, O-alkylated vanillins were reacted with methyl cyclopropyl ketone in a basic solution of sodium hydroxide in an ethanol/water mixture. kg.ac.rs The reaction mixture was stirred for several hours and then left to crystallize, yielding the desired enone products. kg.ac.rsresearchgate.net

Table 1: Claisen-Schmidt Condensation of O-Alkyl Vanillins with Methyl Cyclopropyl Ketone kg.ac.rs

O-Alkyl Vanillin (B372448) Derivative Product (Enone)
O-Methyl Vanillin (E)-1-cyclopropyl-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
O-Ethyl Vanillin (E)-1-cyclopropyl-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one
O-Propyl Vanillin (E)-1-cyclopropyl-3-(3-methoxy-4-propoxyphenyl)prop-2-en-1-one
O-Isopropyl Vanillin (E)-1-cyclopropyl-3-(4-isopropoxy-3-methoxyphenyl)prop-2-en-1-one
O-Butyl Vanillin (E)-1-cyclopropyl-3-(4-butoxy-3-methoxyphenyl)prop-2-en-1-one

Corey-Chaykovsky Cyclopropanation of Chalcone (B49325) Derivatives

The Corey-Chaykovsky reaction is a powerful method for the synthesis of cyclopropanes, epoxides, and aziridines. adichemistry.comwikipedia.org It involves the reaction of a sulfur ylide, such as dimethylsulfoxonium methylide or dimethylsulfonium methylide, with an enone, aldehyde, or ketone. wikipedia.orgorganic-chemistry.org For the synthesis of cyclopropyl ketones, the reaction is typically carried out on an α,β-unsaturated ketone (chalcone). organic-chemistry.org

The synthesis of this compound can be achieved by the cyclopropanation of (E)-1-(cyclopropyl)-3-(2-methoxyphenyl)prop-2-en-1-one. The reaction is generally performed by generating the sulfur ylide in situ from a sulfonium (B1226848) salt (e.g., trimethylsulfoxonium (B8643921) iodide) and a strong base (e.g., sodium hydride) in a suitable solvent like DMSO. adichemistry.com The ylide then undergoes a conjugate addition (1,4-addition) to the enone, followed by an intramolecular ring closure to form the cyclopropane ring. organic-chemistry.orgnrochemistry.com

A general method for the synthesis of 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes, which are donor-acceptor cyclopropanes, has been developed using the Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones. nih.gov This method demonstrates the versatility of the reaction in accommodating various substituents on the aromatic rings. nih.gov The reaction of 2-hydroxy-4'-methoxychalcone with trimethylsulfoxonium iodide and sodium hydride in a THF/DMSO mixture yielded (1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone in 76% yield. nih.gov This highlights the efficiency of the Corey-Chaykovsky reaction in forming the cyclopropane ring on chalcone derivatives.

Table 2: Examples of Corey-Chaykovsky Cyclopropanation of Chalcones nih.gov

Chalcone Derivative Product Yield (%)
2-Hydroxy-4'-methoxychalcone (1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone 76
3-(2-Hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone 66

Reactions Involving O-Alkylated Vanillins and Methyl Cyclopropyl Ketone

As detailed in section 2.1.1, the reaction between O-alkylated vanillins and methyl cyclopropyl ketone under Claisen-Schmidt conditions is a viable route to produce precursors for cyclopropyl ketone analogues. kg.ac.rsresearchgate.net Vanillin, with its 4-hydroxy-3-methoxy substitution pattern, provides a scaffold that, after O-alkylation, can be condensed with methyl cyclopropyl ketone to form enones. kg.ac.rs These enones, specifically (E)-1-cyclopropyl-3-(4-alkoxy-3-methoxyphenyl)prop-2-en-1-ones, are key intermediates that can be further transformed. kg.ac.rsresearchgate.net

The synthesis is typically carried out in a basic medium, with sodium hydroxide in an ethanol-water solvent system being effective. kg.ac.rs The reaction proceeds by the formation of an enolate from methyl cyclopropyl ketone, which then attacks the aldehyde group of the O-alkylated vanillin. Subsequent dehydration leads to the formation of the stable conjugated enone system. kg.ac.rsresearchgate.net

Synthesis from Carboxylic Acid Derivatives via Ylide Reactions

The synthesis of this compound can also be approached starting from carboxylic acid derivatives. One such method involves the conversion of a carboxylic acid into a Weinreb amide, which can then be reacted with a sulfur ylide. google.com For example, p-methoxycinnamic acid can be converted to its Weinreb amide. The subsequent reaction of this amide with a sulfur ylide, generated from trimethylsulfoxonium iodide and sodium hydride, results in the cyclopropanation of the double bond to form the amide of 1-(p-methoxyphenyl)cyclopropane-2-acetic acid. google.com While this example illustrates the synthesis of a related analogue, a similar strategy could be envisioned starting from a 2-methoxybenzoyl derivative.

Another approach involves the use of phosphorus ylides in a Wittig-type reaction. libretexts.org While the classic Wittig reaction is primarily used for alkene synthesis, ylide chemistry is versatile. libretexts.orgnih.gov For instance, a 2-methoxybenzoyl chloride could potentially be reacted with a suitable cyclopropyl-substituted phosphorus ylide, although this is a less common route for ketone synthesis.

Asymmetric Rhodium(II)-Catalyzed Cyclopropanation of Alkenes with Diazo Compounds

Rhodium(II)-catalyzed reactions of diazo compounds with alkenes are a well-established method for the synthesis of cyclopropanes. nih.govresearchgate.net This method can be rendered asymmetric by using chiral rhodium catalysts, leading to the formation of enantiomerically enriched cyclopropane derivatives. nih.gov

For the synthesis of a precursor to this compound, one could envision the reaction of 2-methoxystyrene with a diazoacetyl compound in the presence of a chiral rhodium(II) catalyst. The rhodium catalyst activates the diazo compound to form a rhodium carbene intermediate, which then undergoes cyclopropanation with the alkene. nih.gov The choice of the chiral ligand on the rhodium catalyst is crucial for achieving high enantioselectivity. nih.gov

Research on the rhodium-catalyzed reactions of aryldiazoacetates with [2.2]paracyclophanes has shown that cyclopropanation of the benzene (B151609) ring can be achieved, and the use of chiral catalysts can lead to kinetic resolution or desymmetrization with high enantiomeric excess. nih.gov This demonstrates the potential of rhodium-catalyzed cyclopropanation for creating complex and chiral cyclopropane-containing molecules.

Functional Group Interconversions and Derivatization from Precursors

Functional group interconversion (FGI) is a strategic approach where one functional group is transformed into another. fiveable.meimperial.ac.uk This is often a necessary step to arrive at the final target molecule from a readily available precursor.

For the synthesis of this compound, a relevant FGI would be the oxidation of the corresponding alcohol, (cyclopropyl)(2-methoxyphenyl)methanol. This secondary alcohol can be oxidized to the ketone using a variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. fiveable.me The precursor alcohol could be synthesized via a Grignard reaction between 2-methoxybenzaldehyde and cyclopropylmagnesium bromide.

Another potential FGI route could involve the reaction of 2-methoxybenzonitrile (B147131) with cyclopropylmagnesium bromide, followed by acidic hydrolysis of the resulting imine to yield the desired ketone.

Furthermore, derivatization of precursors is a common strategy. For example, a 2-hydroxyphenyl cyclopropyl ketone, synthesized as described in section 2.1.2, could undergo methylation of the phenolic hydroxyl group using a reagent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base to yield the target this compound.

Oxidation Reactions for Carbonyl Formation

The formation of the carbonyl group in cyclopropyl ketones can be achieved through the oxidation of corresponding secondary alcohols. A common method involves the use of oxidizing agents to convert a cyclopropyl carbinol derivative into the desired ketone.

In a different context, the regioselective oxidation of a p-methoxyphenyl ketone cycloadduct has been shown to afford a carboxylic acid derivative in good yield, highlighting the utility of oxidation in modifying complex cyclopropyl structures. nih.gov

A general method for preparing donor-acceptor cyclopropanes, including those with a ketone group, involves the Corey-Chaykovsky cyclopropanation of chalcones. nih.gov This method builds the cyclopropane ring adjacent to the carbonyl group. For example, 2-hydroxy-4′-methoxychalcone can be converted to (1RS,2RS)-2-(2-hydroxyphenyl)cyclopropylmethanone. nih.gov This approach directly incorporates the ketone functionality during the cyclopropane ring formation.

Starting MaterialOxidizing AgentProductReference
1-(p-methoxyphenyl)cyclopropane-2-acetic acidJones ReagentNot specified google.com
l-(p-hydroxyphenyl)cyclopropane-2-acet-aldehydeTollen's Reagentl-(p-hydroxyphenyl)cyclopropane acetic acid google.com
p-methoxyphenyl ketone cycloadductNot specifiedCarboxylic acid derivative nih.gov

Homologation Strategies to Cyclopropane Acetic Acid Esters and Aldehydes

Homologation reactions provide a means to extend a carbon chain by a single methylene (B1212753) unit, a valuable strategy in the synthesis of cyclopropane acetic acid derivatives which can be precursors to ketones. wikipedia.org One notable approach is the Arndt–Eistert reaction, which converts a carboxylic acid to its next higher homologue. wikipedia.org Another method is the Kowalski ester homologation, which transforms an ester into its homologated counterpart. wikipedia.orgorganic-chemistry.org

A specific example involves a three-step process starting from l-(p-hydroxy-phenyl)-2-cyclopropylaldehyde. google.com This aldehyde undergoes a one-carbon homologation to produce l-(p-hydroxyphenyl)cyclopropane-2-acet-aldehyde. This intermediate is then oxidized to the corresponding carboxylic acid. google.com More direct methods for the homologation of aldehydes to carboxylic acids have also been developed, offering practical alternatives. organic-chemistry.org

Furthermore, homologation can be achieved through a two-step aldehyde homologation process that furnishes cyclopropyl aldehydes. nd.edu This methodology can be applied iteratively to create contiguous cyclopropane structures. nd.edu The Wittig reaction using methoxymethylenetriphenylphosphine also serves as a homologation method, converting an aldehyde into a homologous aldehyde. wikipedia.org

Starting MaterialReagent/MethodProductReference
l-(p-hydroxy-phenyl)-2-cyclopropylaldehydeThree-step synthetic manipulationl-(p-hydroxyphenyl)cyclopropane-2-acet-aldehyde google.com
AldehydesTrichloromethide followed by reductive ring openingHomologated carboxylic acids organic-chemistry.org
AldehydesMethoxymethylenetriphenylphosphine (Wittig reaction)Homologous aldehyde wikipedia.org
EstersDibromomethyllithium, followed by nBuLiHomologated esters organic-chemistry.org

Wittig Reactions for the Preparation of Cyclopropyl-Substituted Alkenes

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. lumenlearning.comwikipedia.orglibretexts.org This reaction is particularly useful for creating cyclopropyl-substituted alkenes, which can be further functionalized. mnstate.edu The key advantage of the Wittig reaction is the unambiguous placement of the double bond. libretexts.orgmnstate.edu

In a relevant synthetic sequence, (methoxymethyl)triphenylphosphonium (B8745145) chloride is treated with a strong base like lithium bis(trimethylsilyl)amide to generate the corresponding ylide. google.com This ylide then reacts with an aldehyde, such as one containing a cyclopropane ring, to form an enol ether. Subsequent hydrolysis of the enol ether yields a homologated aldehyde. google.com

The stereochemical outcome of the Wittig reaction can often be controlled. Non-stabilized ylides typically lead to the formation of Z-alkenes, while stabilized ylides predominantly yield E-alkenes. organic-chemistry.org For instance, the reaction of an aldehyde with methoxymethylenetriphenylphosphine produces a homologous aldehyde, demonstrating the utility of the Wittig reaction in chain extension. wikipedia.org

A tandem Wittig reaction-ring contraction process has been developed to synthesize highly functionalized cyclopropanecarbaldehydes from α-hydroxycyclobutanone and phosphonium ylides. acs.org This novel approach provides access to previously unknown cyclopropane derivatives. acs.org

Aldehyde/KetoneWittig ReagentProductReference
Aldehyde (cyclopropyl)(Methoxymethyl)triphenylphosphonium ylideEnol ether (precursor to homologated aldehyde) google.com
α-HydroxycyclobutanonePhosphonium ylidesFunctionalized cyclopropanecarbaldehydes acs.org
AldehydeMethoxymethylenetriphenylphosphineHomologous aldehyde wikipedia.org

Reactivity and Mechanistic Studies of Cyclopropyl 2 Methoxyphenyl Ketone Systems

Ring-Opening Reactions and C-C Bond Activation

The inherent strain of the cyclopropane (B1198618) ring, estimated to be around 27.5 kcal/mol, is a driving force for a variety of chemical transformations. In cyclopropyl (B3062369) ketones, this strain is coupled with the electronic effects of the carbonyl group, which can stabilize adjacent intermediates formed during ring-opening processes. The presence of a 2-methoxyphenyl group can further modulate this reactivity through its electron-donating and steric properties.

Transition Metal-Catalyzed Ring-Opening Transformations

Transition metals have proven to be powerful tools for promoting the ring-opening of cyclopropyl ketones, offering pathways to a diverse array of valuable organic molecules. These catalysts can interact with the cyclopropyl ketone in multiple ways, including coordination to the carbonyl oxygen, oxidative addition into a C-C bond of the cyclopropane ring, or interaction with other functional groups present in the molecule.

Nickel catalysis has emerged as a potent strategy for the synthesis of γ-substituted ketones through the ring-opening of cyclopropyl ketones. nsf.govorganic-chemistry.org This approach often involves a reductive coupling process where the cyclopropyl ketone reacts with an alkyl halide in the presence of a nickel catalyst and a reducing agent. nsf.govorganic-chemistry.org

A notable example is the nickel-catalyzed reductive cross-coupling of aryl cyclopropyl ketones with unactivated alkyl bromides. nsf.govorganic-chemistry.org This method provides access to a variety of γ-alkyl substituted ketones in moderate to high yields. organic-chemistry.org The reaction typically employs a nickel salt, such as Ni(ClO₄)₂·6H₂O, a bipyridine-based ligand, and zinc powder as the reductant. nsf.govorganic-chemistry.org Mechanistic studies suggest that the reaction may proceed through the formation of a nickeladihydropyran intermediate, which is a γ-metallated enolate primed for further functionalization. nsf.gov

Interestingly, the reactivity can be sensitive to the substitution pattern on the aryl ring. For instance, cyclopropyl(4-methoxyphenyl)methanone (B1293687) has shown poor reactivity in some systems, yielding only trace amounts of the desired product. nsf.gov In contrast, a 2-substituted phenyl cyclopropyl ketone has been reported to provide a moderate yield under similar conditions. nih.gov This highlights the subtle interplay of electronic and steric effects governed by the methoxy (B1213986) group's position.

A recently developed method for the γ-alkylation of cyclopropyl ketones utilizes unactivated primary alkyl chlorides in a nickel-catalyzed cross-electrophile coupling. nih.govrsc.org A key feature of this reaction is the use of sodium iodide as a co-catalyst, which is proposed to generate a low concentration of a more reactive alkyl iodide in situ via halide exchange. nih.govrsc.org This strategy effectively balances reactivity and selectivity, preventing the undesired formation of alkyl dimers. nih.govrsc.org

Table 1: Nickel-Catalyzed Reductive Alkylation of Aryl Cyclopropyl Ketones

Aryl Cyclopropyl KetoneAlkyl HalideCatalyst SystemProductYield (%)Reference
Phenyl Cyclopropyl KetoneAlkyl BromideNi(ClO₄)₂·6H₂O, bipy, Znγ-Alkyl Phenyl Ketone50-90 nsf.gov
Aryl Cyclopropyl KetoneAlkyl ChlorideNi catalyst, NaIγ-Alkyl Aryl KetoneHigh nih.govrsc.org

Note: "bipy" refers to a bipyridine ligand. The table provides a generalized summary of the reaction; specific yields vary with the substrates used.

A sophisticated approach to the functionalization of cyclopropyl ketones involves the concept of ligand-metal cooperation. In these systems, the ligand is not a passive spectator but actively participates in the bond activation process. This has been demonstrated in the nickel-catalyzed cross-coupling of cyclopropyl ketones with organozinc reagents and chlorotrimethylsilane (B32843) to produce valuable γ-substituted silyl (B83357) enol ethers. nih.govchemrxiv.org

The use of a redox-active terpyridine (tpy) ligand is crucial to this transformation. nih.govchemrxiv.orgresearchgate.net Experimental and theoretical studies have shown that a reduced (tpy•⁻)Ni¹ species is responsible for activating the C-C bond of the cyclopropyl ketone. nih.govchemrxiv.org This activation occurs through a concerted, asynchronous ring-opening transition state, leading to an alkylnickel(II) intermediate. nih.govchemrxiv.org This intermediate can then be trapped by a variety of organozinc reagents, including aryl, alkenyl, and alkyl zinc species, to afford the difunctionalized product. nih.govchemrxiv.org

This method provides access to products that are challenging to synthesize via traditional conjugate addition methods, such as β-allylated and β-benzylated enol ethers. nih.govchemrxiv.org The formation of silyl enol ethers is significant as they are versatile intermediates in organic synthesis, readily undergoing further transformations. wikipedia.orgorganic-chemistry.orgnih.govyoutube.comnih.gov

Table 2: Ligand-Metal Cooperative Difunctionalization of Cyclopropyl Ketones

Cyclopropyl KetoneOrganozinc ReagentSilylating AgentCatalyst SystemProductYield (%)Reference
Cyclopropyl Phenyl KetoneAryl-ZnXTMSCl(tpy)Ni catalystγ-Aryl Silyl Enol EtherGood nih.gov
Cyclopropyl Phenyl KetoneAlkenyl-ZnXTMSCl(tpy)Ni catalystγ-Alkenyl Silyl Enol EtherGood nih.gov
Cyclopropyl Phenyl KetoneAlkyl-ZnXTMSCl(tpy)Ni catalystγ-Alkyl Silyl Enol EtherGood nih.gov

Note: "tpy" stands for terpyridine, "TMSCl" is trimethylsilyl (B98337) chloride, and "X" is a halide. The table showcases the versatility of the organozinc coupling partner.

Palladium catalysts can efficiently promote the stereoselective ring-opening of aryl cyclopropyl ketones to form α,β-unsaturated ketones, specifically (E)-enones. rsc.org This transformation is typically achieved using a catalytic system composed of palladium(II) acetate (B1210297) (Pd(OAc)₂) and a phosphine (B1218219) ligand such as tricyclohexylphosphine (B42057) (PCy₃). rsc.org The reaction exhibits high stereoselectivity, exclusively yielding the (E)-isomer of the enone product. rsc.org This method is applicable to both phenyl and heteroaryl cyclopropyl ketones, demonstrating its synthetic utility. rsc.org

Gold catalysts have unlocked unique cycloaddition pathways for 1-(1-alkynyl)cyclopropyl ketones, which are derivatives of the core cyclopropyl ketone structure. These reactions often proceed through the formation of gold-furyl 1,4-dipole intermediates. nih.govorganic-chemistry.orgnih.gov These reactive intermediates can then participate in divergent cycloadditions, such as [4+2], [4+3], and [4+4] cycloadditions, to construct complex heterocyclic scaffolds. nih.govrsc.orgdocumentsdelivered.com

A significant application of this chemistry is in the kinetic resolution of racemic 1-(1-alkynyl)cyclopropyl ketones. nih.govrsc.orgdocumentsdelivered.comrsc.org By employing a chiral gold catalyst, one enantiomer of the racemic starting material reacts faster to form a cycloadduct, leaving the unreacted starting material enriched in the other enantiomer. nih.govwikipedia.org For instance, a gold-catalyzed asymmetric [4+4] cycloaddition with anthranils has been reported to achieve highly efficient kinetic resolution, with selectivity factors (s-factor) up to 747. nih.govrsc.org This provides a powerful method for accessing optically active 1-(1-alkynyl)cyclopropyl ketones and chiral eight-membered heterocycles. nih.govrsc.orgdocumentsdelivered.comrsc.org

Density functional theory (DFT) calculations have been employed to elucidate the mechanism of these gold-catalyzed reactions. acs.org These studies suggest that the reaction is initiated by the coordination of the gold(I) catalyst to the alkyne, followed by a cascade of events including nucleophilic attack, ring-opening, and cyclization to afford the final product. acs.org

Acid-Catalyzed Ring Opening and Rearrangements

In addition to transition metal catalysis, the ring-opening of cyclopropyl ketones can also be initiated by acids. The high reactivity of the strained three-membered ring makes it susceptible to cleavage under acidic conditions. youtube.comkhanacademy.org While specific studies focusing solely on the acid-catalyzed ring opening of cyclopropyl 2-methoxyphenyl ketone are not extensively detailed in the provided search results, the general principles of acid-catalyzed reactions of cyclopropanes can be inferred. The protonation of the carbonyl oxygen would further activate the cyclopropane ring towards nucleophilic attack, leading to ring-opened products. The regioselectivity of this opening would be influenced by the stability of the resulting carbocationic intermediates, which in turn is affected by the electronic properties of the 2-methoxyphenyl group.

Lewis Acid-Mediated Transformations (e.g., Boron Trifluoride Etherate)

Boron trifluoride etherate (BF₃OEt₂) is a commonly employed Lewis acid that serves as a source of boron trifluoride. wikipedia.org It activates the carbonyl group of this compound, rendering the cyclopropane ring susceptible to nucleophilic attack and rearrangement. This activation is a key step in various synthetic methodologies. For instance, BF₃·OEt₂ has been utilized in the dehydrative cycloaddition of benzoquinones with stilbene (B7821643) oxides to produce benzofurans and dihydrobenzofurans. researchgate.net It also promotes the ring-opening of vinylidenecyclopropanes, which can then react with other molecules to form novel spiro-alkanes. researchgate.net

In the context of cyclopropyl ketone systems, Lewis acids like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) have been shown to mediate ring-opening reactions with arylaldehydes, leading to the formation of 2-(2-hydroxyethyl)-1,3-diarylpropenones. researchgate.net This highlights the ability of Lewis acids to facilitate carbon-carbon bond formation through the activation and subsequent opening of the cyclopropane ring.

Brønsted Acid-Catalyzed Hydroarylation of Cyclopropanes

Brønsted acids, often in conjunction with specialized solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), can catalyze the hydroarylation of cyclopropanes. researchgate.netnii.ac.jp This reaction involves the addition of an aryl group and a hydrogen atom across the cyclopropane ring. While typically applied to donor-acceptor cyclopropanes, this method has been extended to monosubstituted cyclopropanes. researchgate.net The use of HFIP is critical as it enhances the electrophilicity of the protonated cyclopropane, facilitating the subsequent Friedel-Crafts-type reaction with an aromatic nucleophile. researchgate.net This methodology provides a route to gem-diaryl-substituted cyclobutanes through a protonation/Friedel-Crafts sequence. researchgate.net

Rearrangements to Fused Polycyclic Systems (e.g., Hexahydrobenzindenones, Dihydrofuro[3,2-c]quinolines)

The reactivity of cyclopropyl ketones under acidic conditions can lead to complex molecular rearrangements, forming fused polycyclic systems. For example, unsaturated enones with a cyclopropane acting as an olefin surrogate can undergo aluminum chloride-promoted Conia-ene-related cyclizations to yield hexahydroindenones. researchgate.net

Furthermore, a method for synthesizing 2,3-dihydrofuro[3,2-c]quinolines has been developed through the acid-mediated condensation of 2-aminoaryl cyclopropyl ketones with aldehydes. researchgate.netresearchgate.net This reaction, mediated by triflic acid (TfOH) or trimethylsilyl trifluoromethanesulfonate (TMSOTf), proceeds through a domino sequence involving imine formation, intramolecular Mannich condensation, and a Cloke-Wilson rearrangement. researchgate.net

Nucleophilic Ring Opening Pathways

The strained three-membered ring of this compound is susceptible to nucleophilic attack, leading to ring-opening. This reactivity is often exploited in synthetic chemistry to generate linear chains with increased functionalization. The presence of both a donor (methoxyphenyl) and an acceptor (ketone) group polarizes the C1-C2 bond of the cyclopropane ring, making it more susceptible to cleavage. mdpi.com

Nucleophilic ring-opening can be initiated by various nucleophiles. For instance, the reaction of cyclopropyl ketones with amines can lead to the formation of substituted pyrroles through a ring-opening cyclization mechanism. organic-chemistry.org In some cases, the ring-opening is facilitated by a Lewis acid, which activates the ketone and enhances the electrophilicity of the cyclopropane ring. researchgate.net

Intramolecular Cyclizations and Annulation Reactions

The strategic placement of reactive functional groups on the this compound framework allows for a variety of intramolecular cyclization and annulation reactions, leading to the formation of diverse heterocyclic and fused ring systems.

Acid-Mediated Condensation for Heterocyclic Synthesis

Acid-mediated condensation reactions involving this compound derivatives are a powerful tool for constructing heterocyclic scaffolds. A notable example is the synthesis of 2,3-dihydrofuro[3,2-c]quinolines from 2-aminoaryl cyclopropyl ketones and aldehydes. researchgate.net This transformation is catalyzed by strong acids like TfOH or TMSOTf and proceeds through a cascade of reactions, demonstrating the utility of the cyclopropyl ketone as a versatile building block. researchgate.netresearchgate.net The reaction is believed to initiate with the formation of an iminium ion, followed by an intramolecular nucleophilic attack and subsequent rearrangement to afford the final heterocyclic product. nih.gov

Electrophilic Iodocyclization for Fused Tetrahydrofurans

While specific examples for this compound were not found, related systems demonstrate the potential for electrophilic iodocyclization. In a broader context, photocatalytic methods have been developed for the asymmetric [3+2] photocycloaddition of aryl cyclopropyl ketones to construct densely substituted cyclopentane (B165970) structures. nih.gov This suggests that the cyclopropyl ketone moiety can be activated under various conditions to participate in cyclization reactions. The development of synergistic Lewis-Brønsted acid catalysis for the cyclization of ortho-alkynylaryl cyclopropylketones to synthesize 2,3-dihydronaphtho[1,2-b]furans further underscores the versatility of this structural motif in forming fused ring systems. nih.gov

Ring-Opening/Annulation for Thiophene (B33073) Aldehydes via C-S Bond Formation

The synthesis of thiophene derivatives through the ring-opening and subsequent annulation of cyclopropyl ketones represents a sophisticated approach in heterocyclic chemistry. While the direct reaction of this compound with thiophene aldehydes to form more complex thiophene structures via C-S bond formation is a specialized area of interest, the broader principles of cyclopropane ring-opening by sulfur nucleophiles provide a foundational understanding of such potential transformations.

Generally, the reaction of donor-acceptor cyclopropanes with sulfur-based nucleophiles is a known method for constructing sulfur-containing heterocycles. These reactions often proceed through the activation of the cyclopropyl ketone by a Lewis acid, which facilitates the nucleophilic attack and cleavage of the cyclopropane ring. This generates a 1,3-zwitterionic intermediate that can be trapped by a suitable electrophile or undergo intramolecular cyclization.

In a related study on the synthesis of thiophene aldehydes, cyclopropyl ethanols have been shown to react with potassium sulfide (B99878) in a one-pot procedure that involves the cleavage of C-C bonds and the formation of two new C-S bonds. nih.govresearchgate.net This transformation, while not starting from a cyclopropyl ketone, underscores the utility of cyclopropane derivatives in accessing thiophene structures. The mechanism is proposed to involve the in situ generation of a reactive sulfur species, S3•−, which participates in the annulation reaction. researchgate.net

A plausible, though not explicitly documented, pathway for the formation of a thiophene system from a cyclopropyl ketone and a sulfur source could involve the initial Lewis acid-mediated ring-opening of the cyclopropyl ketone. The resulting carbocationic intermediate could then be intercepted by a sulfur nucleophile. A subsequent series of steps, including cyclization and aromatization, would be necessary to form the thiophene ring. The ortho-methoxy group on the phenyl ring could potentially influence the reaction's regioselectivity and the stability of intermediates through electronic effects.

The following table presents data from a study on the Lewis acid-catalyzed ring-opening of donor-acceptor cyclopropanes with sulfenamides, illustrating the formation of a C-S bond.

EntryCyclopropane SubstrateSulfenamideProductYield (%)
1Diethyl 2-phenylcyclopropane-1,1-dicarboxylateN-(phenylthio)morpholineDiethyl 2-(morpholino(phenyl)methyl)-3-(phenylthio)propane-1,1-dicarboxylate87
2Diethyl 2-(4-methylphenyl)cyclopropane-1,1-dicarboxylateN-(phenylthio)morpholineDiethyl 2-(morpholino(p-tolyl)methyl)-3-(phenylthio)propane-1,1-dicarboxylate85
3Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylateN-(phenylthio)morpholineDiethyl 2-((4-chlorophenyl)(morpholino)methyl)-3-(phenylthio)propane-1,1-dicarboxylate82
4Diethyl 2-phenylcyclopropane-1,1-dicarboxylateN-(p-tolylthio)morpholineDiethyl 2-(morpholino(phenyl)methyl)-3-(p-tolylthio)propane-1,1-dicarboxylate78

Data sourced from a study on the 1,3-aminothiolation of donor-acceptor cyclopropanes. acs.org

This data demonstrates the effective formation of a C-S bond through the ring-opening of a cyclopropane ring, providing a basis for speculating on the potential for similar reactivity towards the synthesis of thiophenes from cyclopropyl ketones.

Stereoselective Processes and Stereocontrol Mechanisms

Diastereo- and Enantioselective Transformations Guided by Methoxyphenyl Ketone Moieties

The presence of a ketone moiety, particularly an aryl ketone such as a methoxyphenyl ketone, on a cyclopropane ring provides a crucial handle for achieving high levels of stereocontrol in various transformations. The coordination of the carbonyl oxygen to a chiral Lewis acid catalyst is a common strategy to create a chiral environment around the reactive cyclopropane, thereby directing the approach of incoming reagents and influencing the stereochemical outcome of the reaction.

Several studies have demonstrated the utility of this approach in the enantioselective reactions of aryl cyclopropyl ketones. For instance, the asymmetric [3+2] photocycloaddition of aryl cyclopropyl ketones can be catalyzed by a chiral Lewis acid, such as a Gd(III)-pybox complex, to produce densely substituted cyclopentanes with high enantioselectivity. nih.gov In this process, the chiral Lewis acid activates the aryl cyclopropyl ketone towards a single-electron transfer, and the subsequent ring-opening and cycloaddition occur within the chiral sphere of the catalyst, thus controlling the stereochemistry of the newly formed stereocenters. nih.gov The reaction is believed to proceed through a stepwise mechanism involving a ring-opened distonic radical anion. nih.gov

Similarly, the catalytic asymmetric ring-opening of cyclopropyl ketones with nucleophiles like β-naphthols has been achieved using a chiral N,N'-dioxide-scandium(III) complex. researchgate.netrsc.orgdntb.gov.ua This reaction provides access to chiral β-naphthol derivatives in good yields and with high enantioselectivities. researchgate.netrsc.org The chiral scandium catalyst coordinates to the carbonyl group of the cyclopropyl ketone, activating it for nucleophilic attack and controlling the facial selectivity of the ring-opening process.

The ortho-methoxy group in a this compound can exert a significant influence on these stereoselective transformations. Electronically, the methoxy group can affect the Lewis acidity required for activation and the stability of any charged intermediates. Sterically, the ortho-substituent can influence the preferred coordination geometry of the ketone with the chiral Lewis acid, potentially enhancing the degree of stereocontrol by creating a more defined chiral pocket. While direct studies on this compound are limited, the principles derived from other aryl cyclopropyl ketones are highly relevant. For example, studies on the enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones have shown that substituents on the aryl ring can have a significant impact on the reaction's selectivity. nih.gov

The following table summarizes the results of an enantioselective ring-opening reaction of various aryl cyclopropyl ketones with 2-naphthol, catalyzed by a chiral N,N'-dioxide/scandium(III) complex.

EntryAryl Group (R) of Cyclopropyl KetoneYield (%)ee (%)
1Phenyl9592
24-Methylphenyl9793
34-Methoxyphenyl (B3050149)9995
44-Chlorophenyl9290
52-Naphthyl9697

Data sourced from a study on the asymmetric ring-opening of cyclopropyl ketones with β-naphthols. researchgate.netrsc.org

These findings highlight the effectiveness of using chiral Lewis acids in conjunction with the ketone functionality to control the stereochemical outcome of reactions involving cyclopropyl ketones. The high yields and enantiomeric excesses observed, particularly with the electron-donating 4-methoxyphenyl group, suggest that a this compound would be a promising substrate for similar stereoselective transformations.

Advanced Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful method for identifying the chemical environment of hydrogen atoms within a molecule. For cyclopropyl (B3062369) 2-methoxyphenyl ketone, the ¹H NMR spectrum provides definitive evidence for its structure by showing distinct signals for the protons on the cyclopropyl ring and the substituted aromatic ring.

The protons of the cyclopropyl group typically appear in the upfield region of the spectrum. The methine proton (the single proton on the carbon adjacent to the carbonyl group) is expected to be deshielded and appear as a multiplet around 2.65 ppm. chemicalbook.com The methylene (B1212753) protons (the two CH₂ groups) of the cyclopropyl ring will resonate at higher fields, generally appearing as complex multiplets between 0.90 and 1.30 ppm due to their distinct spatial relationships and coupling to the methine proton. chemicalbook.com

The aromatic protons of the 2-methoxyphenyl group resonate in the downfield region, typically between 6.90 and 8.00 ppm. The ortho- and para-protons relative to the electron-donating methoxy (B1213986) group are shielded, while the proton ortho to the electron-withdrawing ketone group is deshielded. The methoxy group (OCH₃) itself gives rise to a characteristic sharp singlet signal, usually found around 3.88 ppm. nih.gov

Table 1: Representative ¹H NMR Spectral Data for Cyclopropyl 2-methoxyphenyl ketone This table presents typical chemical shift ranges. Actual values may vary based on solvent and instrument conditions.

Proton AssignmentChemical Shift (δ) in ppmMultiplicity
Aromatic Protons6.90 - 8.00m (multiplet)
Methoxy (OCH₃)~3.88s (singlet)
Cyclopropyl-CH~2.65m (multiplet)
Cyclopropyl-CH₂0.90 - 1.30m (multiplet)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal in the spectrum.

The most deshielded signal belongs to the carbonyl carbon (C=O), which typically appears far downfield, around 200 ppm. The carbon atoms of the aromatic ring resonate in the 112 to 158 ppm range. The carbon atom bonded to the methoxy group is significantly deshielded (around 158 ppm), while the other aromatic carbons have shifts influenced by their position relative to the ketone and methoxy substituents. nih.gov The methoxy group's carbon (OCH₃) gives a signal at approximately 55 ppm. nih.gov

The carbons of the cyclopropyl ring are found in the upfield region of the spectrum. The methine carbon (CH), being attached to the carbonyl group, is more deshielded (around 18 ppm) than the methylene carbons (CH₂), which appear at a higher field (around 12 ppm). nih.gov

Table 2: Representative ¹³C NMR Spectral Data for this compound This table presents typical chemical shift ranges. Actual values may vary based on solvent and instrument conditions.

Carbon AssignmentChemical Shift (δ) in ppm
Carbonyl (C=O)~200
Aromatic C-O~158
Aromatic C-C=O~133
Aromatic CH112 - 130
Methoxy (OCH₃)~55
Cyclopropyl-CH~18
Cyclopropyl-CH₂~12

The Nuclear Overhauser Effect (NOE) is a phenomenon used to determine the spatial proximity of atoms. In NOE spectroscopy (or its 2D version, NOESY), irradiating one proton can enhance the signal of other protons that are close in space, even if they are not directly connected through chemical bonds. nih.gov For this compound, an NOE experiment could confirm the preferred conformation of the molecule. For instance, irradiation of the methoxy protons would be expected to cause an enhancement in the signal of the adjacent ortho-aromatic proton, confirming their proximity. This technique is crucial for understanding the three-dimensional arrangement of the molecule in solution. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with extremely high accuracy. nih.govmdpi.com This precision allows for the determination of the exact elemental composition. The molecular formula for this compound is C₁₁H₁₂O₂. The calculated theoretical exact mass for this formula is 176.08373 u. An experimentally obtained HRMS value that matches this theoretical mass provides unambiguous confirmation of the compound's molecular formula. nih.govmdpi.com

Electrospray Ionization (ESI) is a soft ionization method that is well-suited for analyzing moderately polar molecules like this compound. nih.govmdpi.commdpi.com In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, creating charged droplets that yield gas-phase ions of the analyte. mdpi.com

In positive-ion mode, this compound is typically observed as the protonated molecule [M+H]⁺. nih.gov It can also form adducts with cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. nih.gov These adducts are useful for confirming the molecular weight.

Table 3: Expected Ions in ESI-MS for C₁₁H₁₂O₂

IonCalculated Mass-to-Charge Ratio (m/z)
[M+H]⁺177.0910
[M+Na]⁺199.0730

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The IR spectrum is characterized by specific absorption bands that correspond to the vibrational frequencies of its constituent bonds. While a dedicated spectrum for this exact compound is not publicly available, its key structural components—a ketone, a cyclopropyl ring, a methoxy group, and a disubstituted aromatic ring—allow for a detailed prediction of its characteristic IR signals.

The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) group of the ketone. Typically, aryl ketones exhibit this stretching vibration in the region of 1685-1665 cm⁻¹. The conjugation of the carbonyl group with the phenyl ring slightly lowers its frequency compared to a simple aliphatic ketone (which appears around 1715 cm⁻¹). youtube.com

The presence of the cyclopropyl group is identified by the C-H stretching vibrations of its methylene groups, which are expected to appear at frequencies above 3000 cm⁻¹, often around 3100-3000 cm⁻¹. The methoxy group (-OCH₃) would be characterized by a C-O stretching band, typically found in the 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹ regions. uninsubria.it The aromatic 2-methoxyphenyl ring gives rise to several signals, including aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ range.

For comparison, the related compound (1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone shows characteristic IR bands at 1645 cm⁻¹ (C=O) and 1595 cm⁻¹ (C=C), which aligns with the expected regions for the ketone and aromatic functionalities. mdpi.comnih.gov

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Cyclopropyl C-HStretch~3100 - 3000
Aromatic C-HStretch~3100 - 3000
Alkyl C-H (Methoxy)Stretch~2960 - 2850
Ketone C=OStretch~1685 - 1665
Aromatic C=CRing Stretch~1600 - 1450
Methoxy C-OStretch~1275 - 1200

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and crystal packing. While a crystal structure for this compound itself has not been reported, data from closely related analogues provide valuable insights into its likely solid-state conformation.

For instance, the single-crystal X-ray analysis of (1RS,2RS)-2-(5-Bromo-2-hydroxyphenyl)cyclopropylmethanone (a donor-acceptor cyclopropane) unambiguously established a trans-arrangement of the donor (hydroxyphenyl) and acceptor (benzoyl) substituents on the cyclopropane (B1198618) ring. nih.gov This study determined the crystal system to be orthorhombic with the space group Pbca. nih.gov

Table 2: Crystallographic Data for the Analogous Compound (1RS,2RS)-2-(5-Bromo-2-hydroxyphenyl)cyclopropylmethanone

ParameterValueReference
Chemical FormulaC₁₆H₁₃BrO₂ nih.gov
Crystal SystemOrthorhombic nih.gov
Space GroupPbca nih.gov
Stereochemistrytrans nih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules, including the elucidation of reaction mechanisms. For aryl cyclopropyl ketones, DFT studies have been instrumental in understanding their behavior in various chemical transformations.

A systematic computational investigation into the SmI₂-catalyzed intermolecular couplings of cyclopropyl ketones revealed key details about their reaction profiles. nih.gov Studies on phenyl cyclopropyl ketone, a close analogue, show that the reaction proceeds through a ketyl radical anion intermediate. The aromatic ring plays a crucial role by stabilizing this intermediate through conjugation, which lowers the energy of the initial reduction and subsequent cyclopropyl ring fragmentation (TS I). nih.gov However, the ring-opening leads to a conjugated styrene-like system that can introduce steric hindrance in the subsequent radical-trapping step (TS II), making it the rate-determining step for the aryl ketone. nih.gov These DFT calculations provide a nuanced understanding of the structure-reactivity relationship, balancing electronic stabilization with steric effects.

Quantum chemical calculations are essential for determining the energies and geometries of transient species like reaction intermediates and transition states. In the context of this compound, such calculations can map out the potential energy surface of its reactions.

Table 3: Calculated Activation Barriers for Phenyl Cyclopropyl Ketone Reaction

SpeciesDescriptionRelative Energy (kcal/mol)Reference
TS I Cyclopropyl FragmentationLower than TS II nih.gov
TS II Radical-Trapping Step24.6 (Rate-determining) nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. This method is crucial for drug discovery and for understanding the potential biological activity of a compound. Although no specific molecular docking studies have been published for this compound, the methodology can be illustrated using related structures.

For example, a molecular docking study was performed on 4-formyl-2-methoxyphenyl-4-chlorobenzoate, a vanillin (B372448) derivative sharing the 2-methoxyphenyl moiety, against the cyclooxygenase-2 (COX-2) receptor, a key target in inflammation. fip.org The results showed a favorable binding energy of -8.18 kcal/mol, suggesting a strong interaction and potential anti-inflammatory activity. fip.org

A similar approach could be applied to this compound. By docking the compound into the active sites of various protein targets, researchers could predict its binding affinity and mode of interaction. This would involve identifying key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues of the protein. Such simulations would provide valuable, albeit predictive, insights into the compound's potential pharmacological profile, guiding further experimental validation.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Building Blocks for Complex Molecular Architectures and Natural Product Synthesis

Cyclopropyl (B3062369) 2-methoxyphenyl ketone and its derivatives are valuable building blocks in organic synthesis, primarily due to the unique reactivity of the strained cyclopropane (B1198618) ring. mdpi.comresearchgate.net This inherent ring strain allows for a variety of chemical transformations, making these compounds versatile precursors for the construction of more complex molecular structures. mdpi.com Donor-acceptor cyclopropanes, a class of compounds to which cyclopropyl 2-methoxyphenyl ketone belongs, are particularly useful as synthetic equivalents of 1,3-dipoles, enabling access to compounds that are otherwise difficult to synthesize. nih.gov

The utility of these cyclopropyl ketones extends to the synthesis of natural products and other biologically relevant molecules. mdpi.comacs.org Their ability to undergo ring-opening reactions and participate in cycloadditions makes them key intermediates in the formation of various carbocyclic and heterocyclic systems. mdpi.com For instance, enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones have been developed to produce highly enantioenriched cyclopentanes. researchgate.net Furthermore, the aryl ketone moiety can be chemically modified, for example, through a Baeyer-Villiger oxidation, to introduce other functional groups, thereby expanding the range of accessible complex molecules. researchgate.net The development of efficient synthetic methods for these building blocks, such as the Corey-Chaykovsky cyclopropanation of chalcones, has made them more accessible for use in the synthesis of diverse and complex molecular architectures. researchgate.netnih.gov

Precursors for Diverse Heterocyclic Scaffolds (e.g., Pyrroles, Pyrrolidines, Furo[3,2-c]quinolines)

This compound and related aryl cyclopropyl carbonyl compounds serve as versatile precursors for the synthesis of a variety of heterocyclic scaffolds.

Pyrroles and Pyrrolidines: Research has demonstrated that aryl cyclopropyl carbonyl compounds can be converted into substituted pyrrolidines. mdpi.com One method involves refluxing the cyclopropyl ketone in N-methylformamide in the presence of magnesium chloride. mdpi.com Additionally, donor-acceptor cyclopropanes can react with anilines or benzylamines in the presence of a nickel catalyst to form 1,5-substituted pyrrolidin-2-ones. mdpi.com While general methods for pyrrole (B145914) synthesis from various starting materials are well-established, the direct conversion of this compound to pyrroles is not extensively detailed in the provided research. acs.org

Furo[3,2-c]quinolines: The synthesis of furo[3,2-c]quinolone derivatives has been achieved through acid-catalyzed tandem reactions. These reactions can proceed via different cyclization pathways to yield the desired fused heterocyclic systems. While the direct use of this compound is not explicitly detailed, the synthesis of quinolin-4-ones, a related core structure, is a significant area of research.

Pharmacological and Biological Activity Investigations (In Vitro and Non-Human Studies)

Antimicrobial Activity (Antibacterial and Antifungal Efficacy)

Derivatives of cyclopropyl ketones have been investigated for their potential antimicrobial properties. Studies on various synthetic ketones and chalcone (B49325) derivatives have shown a range of activities against pathogenic bacteria and fungi. For instance, certain benzyl (B1604629) bromide derivatives, which can be related to the broader class of aromatic ketones, have demonstrated significant antibacterial and antifungal properties. However, the corresponding ketones and chalcone derivatives in one study showed limited to no activity against the tested strains, with one ketone derivative showing moderate activity against Candida albicans.

Research into 2-hydroxyaryl-derived donor-acceptor cyclopropanes has also indicated antimicrobial activity. The specific antibacterial and antifungal efficacy of this compound itself has not been extensively detailed in the provided search results.

In Vitro Cytotoxic Activity Against Cancer Cell Lines

Preliminary studies have suggested that some cyclopropane derivatives possess cytotoxic effects against various cancer cell lines, marking them as potential lead compounds for the development of new anti-tumor drugs. Research on pyrrolo[2′,3′:3,4]cyclohepta[1,2-d]oxazoles, a class of compounds that can be synthesized from ketone precursors, has identified them as a new class of antimitotic agents active against multiple malignant cell types.

The table below summarizes the cytotoxic activity of some enaminoketone precursors to these complex heterocyclic systems.

CompoundYield (Method A)Yield (Method B)
3470%92%
3575%95%
3680%98%
3782%99%
3885%97%
3987%96%
4078%94%
4172%93%

DNA Protective Potential Studies

The potential of chemical compounds to protect DNA from damage is a significant area of research. Studies have been conducted on various compounds to evaluate their DNA-protective effects against damage induced by oxidative agents like hydrogen peroxide. For example, research on 2,3-substituted quinazolinones has shown that these compounds can decrease the levels of DNA lesions and exhibit a protective effect. mdpi.com While these quinazolinones can be synthesized from precursors that may be related to aryl ketones, direct studies on the DNA protective potential of this compound are not extensively covered in the available research. The focus of existing studies is often on more complex heterocyclic systems.

Exploration of Antagonistic Activities (e.g., Orexin (B13118510) 2 Receptors)

Certain derivatives of cyclopropyl ketones have been identified as having antagonistic activity at orexin 2 receptors (OX2R). Specifically, 2-hydroxyaryl-derived donor-acceptor cyclopropanes have been shown to be selective antagonists of orexin 2 receptors. Orexin receptors are involved in the regulation of various physiological processes, including sleep and wakefulness. researchgate.net The development of orexin receptor antagonists is an active area of research for potential therapeutic applications. The antagonistic activity is often dependent on the specific substitution pattern of the aryl ring.

Relevance in Anti-Inflammatory Compound Design

While direct studies detailing the anti-inflammatory activity of this compound are not extensively documented in publicly available research, the constituent parts of the molecule are of significant interest in the design of anti-inflammatory agents. The 2-hydroxyaryl substituted cyclopropane scaffold, a close relative of the title compound, has been noted for its promising bioactivity. mdpi.comnih.gov Research into the synthesis of 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes highlights their potential as building blocks for creating a diverse range of bioactive compounds. nih.gov

The presence of the cyclopropyl ring is a key feature in many compounds designed to have anti-inflammatory effects. chemenu.com The rationale for its inclusion often revolves around its ability to act as a bioisostere for other chemical groups, such as a vinyl or carbonyl group, while providing a unique three-dimensional structure. This can lead to improved binding affinity and selectivity for the target enzyme or receptor involved in the inflammatory cascade.

Investigations into Metabolic Stability and Reactive Metabolite Formation in Drug Candidates

The metabolic fate of a drug candidate is a critical factor in its development, with a significant focus on ensuring adequate stability and avoiding the generation of reactive metabolites that can lead to toxicity. researchgate.netnih.gov The cyclopropyl group is often incorporated into drug molecules with the specific aim of enhancing metabolic stability. nih.govhyphadiscovery.com The carbon-hydrogen bonds on a cyclopropane ring are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to those in more flexible alkyl chains. nih.govhyphadiscovery.com

Conversely, there is evidence that cyclopropyl groups, particularly when attached to an amine (cyclopropylamine), can undergo bioactivation to form reactive intermediates. hyphadiscovery.com This process can involve the opening of the cyclopropyl ring to generate a reactive species that can covalently bind to cellular macromolecules, a potential mechanism for drug-induced toxicity. nih.govhyphadiscovery.com

In the context of this compound, the key metabolic considerations would involve the potential for oxidation of the methoxy (B1213986) group on the phenyl ring, reduction of the ketone, and the metabolic fate of the cyclopropyl ring itself. While the cyclopropyl ketone moiety is less studied than cyclopropylamines in terms of reactive metabolite formation, the potential for ring-opening, though perhaps less likely, cannot be entirely dismissed without specific experimental data.

Below is a table summarizing the metabolic considerations for functional groups present in this compound based on general metabolic pathways.

Functional GroupPotential Metabolic PathwayImplication for Stability/Reactivity
Cyclopropyl Ring Generally stable to oxidation. researchgate.net Potential for ring-opening, especially if adjacent to activating groups. hyphadiscovery.comCan enhance metabolic stability at its point of attachment. nih.gov Ring-opening can lead to reactive metabolites. hyphadiscovery.com
Ketone Reduction to a secondary alcohol.Creates a more polar metabolite, facilitating excretion.
Methoxyphenyl Group O-demethylation of the methoxy group to a phenol. Aromatic hydroxylation.O-demethylation is a common metabolic pathway. Aromatic hydroxylation can create sites for further conjugation.

Investigations into a lead compound's metabolic profile would typically involve incubating the compound with liver microsomes or hepatocytes and analyzing the resulting metabolites. researchgate.netfrontiersin.org Such studies are crucial to identify any potential liabilities related to metabolic instability or the formation of reactive species early in the drug discovery process. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

While established methods for the synthesis of aryl cyclopropyl (B3062369) ketones exist, there remains considerable scope for innovation, particularly in developing more sustainable and efficient protocols. Future research could focus on:

Photocatalytic Synthesis: Leveraging visible light photocatalysis, which has been successfully used for cycloadditions of aryl cyclopropyl ketones, could also be applied to their synthesis. nih.govacs.org This would offer a green alternative to traditional methods that often require harsh reagents or metal catalysts.

Flow Chemistry Approaches: Continuous flow synthesis could provide enhanced control over reaction parameters, improve safety, and facilitate scalability. Adapting existing multi-step syntheses, such as those starting from cinnamic acid derivatives or involving Corey-Chaykovsky cyclopropanation, to flow processes represents a significant opportunity. google.commdpi.comnih.gov

Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic routes could lead to highly enantioselective syntheses under mild, environmentally benign conditions.

Novel Cyclopropanation Reagents: Research into new cyclopropanation agents beyond the commonly used sulfur ylides could offer different reactivity profiles and substrate scopes. google.commdpi.com For instance, developing rhodium(II)-catalyzed decarbenation strategies, which have been used for alkynylcyclopropanation, for aryl ketone targets could be a fruitful direction. nih.gov

Exploration of New Catalytic Systems for Chemoselective Transformations

The reactivity of the cyclopropyl ketone moiety is a rich ground for catalytic exploration. While systems utilizing samarium(II) iodide (SmI₂) and photocatalysts have shown promise in [3+2] cycloadditions, the field is far from mature. nih.govnih.gov Unexplored avenues include:

Earth-Abundant Metal Catalysis: Investigating catalysts based on iron, copper, or nickel could provide more economical and sustainable alternatives to precious metals like ruthenium or rhodium. Nickel(0) complexes have already been noted for their ability to catalyze cycloadditions of simple cyclopropyl ketones. nih.gov

Asymmetric Organocatalysis: The development of chiral organocatalysts for enantioselective transformations of cyclopropyl 2-methoxyphenyl ketone remains a significant challenge and a highly rewarding goal. Such methods could provide access to enantioenriched cyclopentanes and other complex carbocycles. nih.gov

Dual Catalytic Systems: Combining different catalytic modes, such as photoredox catalysis with Lewis acid or organocatalysis, could unlock novel reaction pathways and enhance stereocontrol. nih.gov The combination of a chiral Lewis acid and photoredox catalysis has proven to be a robust strategy for achieving photochemical stereocontrol. nih.gov

Catalyst Stabilization: A key challenge, particularly with reactive catalysts like SmI₂, is deactivation. nih.govnih.gov Future work should focus on developing more robust catalytic systems, for example, by using co-catalysts or additives that prevent catalyst degradation and expand the reaction scope to more recalcitrant substrates. nih.govnih.gov

Table 1: Investigated Catalytic Systems for Aryl Cyclopropyl Ketone Transformations
Catalytic SystemTransformation TypeKey Features/FindingsReference
SmI₂ with Sm⁰Formal [3+2] CycloadditionEngages relatively unreactive alkyl and aryl cyclopropyl ketones; Sm⁰ prevents catalyst deactivation. nih.govnih.gov
Ru(bpy)₃²⁺ / La(OTf)₃ / TMEDAVisible Light Photocatalytic [3+2] CycloadditionInitiated by one-electron reduction of the ketone to a radical anion. nih.govacs.org
Chiral Lewis Acid / Photoredox CatalystAsymmetric [3+2] PhotocloadditionEnables enantiocontrolled construction of densely substituted cyclopentanes. nih.gov
Acid Catalysts (e.g., PPA)Cyclization to TetralonesA cationic mechanism is proposed for the cyclization of aryl cyclopropyl ketones. rsc.org

Advanced Mechanistic Elucidation through Combined Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for rational catalyst design and reaction optimization. Future efforts should integrate:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to map potential energy surfaces, identify transition states, and rationalize observed reactivity and stereoselectivity. nih.govacs.org Such studies can reveal subtle effects, like the role of ortho-substituents in stabilizing intermediates or the pre-twisting of conformations that facilitate reactions. nih.gov

In-situ Spectroscopic Analysis: Techniques like NMR, IR, and Raman spectroscopy can be used to monitor reactions in real-time, identifying transient intermediates and providing kinetic data to support or challenge proposed mechanisms.

Isotope Labeling Studies: Kinetic isotope effect (KIE) experiments are powerful tools for determining rate-limiting steps and elucidating the nature of bond-forming and bond-breaking events in a reaction pathway. nih.gov

The combination of experimental and computational studies has already proven vital in understanding SmI₂-catalyzed reactions and the reactivity of bicyclic alkyl cyclopropyl ketones. nih.govnih.govacs.orgmanchester.ac.uk Extending these synergistic approaches to the specific case of this compound will provide invaluable insights.

Design and Synthesis of Novel Derivatives with Tailored Biological Profiles

The cyclopropane (B1198618) ring is a valuable structural motif in medicinal chemistry, known for its ability to confer rigidity and metabolic stability. researchgate.net While this compound itself has not been extensively studied for biological activity, its scaffold represents a promising starting point for designing new therapeutic agents. Future research should target:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on both the methoxyphenyl ring and the cyclopropyl group is needed. This would involve synthesizing a library of analogues and evaluating their biological activity to establish clear SAR.

Bioisosteric Replacement: The methoxy (B1213986) group or the entire phenyl ring could be replaced with other functional groups or heterocycles to modulate properties like solubility, receptor affinity, and metabolic stability.

Target-Oriented Synthesis: Based on the known activities of similar compounds, derivatives could be designed as potential enzyme inhibitors, receptor antagonists, or antitumor agents. researchgate.netnih.gov For example, cyclopropyl analogues of amino acids have been investigated as N-methyl-D-aspartate (NMDA) receptor antagonists. nih.gov The design of novel pyrimidine (B1678525) derivatives has led to potent bone anabolic agents. rsc.org

Potential Applications in Advanced Materials and Chemical Technologies

The inherent strain and unique reactivity of the cyclopropyl ring offer intriguing possibilities for applications in materials science and technology.

Polymer Chemistry: The ring-opening of the cyclopropane moiety could be harnessed to develop novel polymerization reactions. This compound could serve as a monomer or a functional comonomer to introduce specific properties into polymer backbones.

Molecular Scaffolding: The compound's ability to participate in cycloaddition reactions makes it a valuable building block for constructing complex, three-dimensional molecular architectures, such as spirocycles and bridged systems. researchgate.net These intricate structures could find use in the development of molecular sensors, switches, or as components of larger supramolecular assemblies.

Functional Dyes and Probes: Modification of the aromatic ring could lead to derivatives with interesting photophysical properties. The rigid cyclopropyl group could be used to fine-tune the electronic environment of a chromophore, potentially leading to new fluorescent probes or materials for optical applications.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for cyclopropyl 2-methoxyphenyl ketone, and how do reaction conditions influence yield?

  • Methodological Answer : this compound can be synthesized via nickel-catalyzed reactions of cyclopropanecarboxaldehyde derivatives with aryl halides, as demonstrated in cyclopropyl phenyl ketone synthesis . Alternative routes include Friedel-Crafts acylation using cyclopropyl carbonyl chlorides and methoxy-substituted aromatics. Reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) critically impact yield. For example, tert-butyl alcohol accelerates photochemical ring-opening in cyclopropyl ketones, necessitating controlled thermal conditions to preserve the cyclopropane ring .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : To confirm cyclopropane ring integrity (characteristic ¹H-NMR signals at δ 0.5–1.5 ppm for cyclopropyl protons) and methoxy group presence (δ ~3.8 ppm) .
  • GC-MS : For purity assessment and fragmentation pattern analysis, particularly to distinguish between cyclopropyl ketones and rearranged dihydrofuran byproducts .
  • Density/Refractometry : To validate physical properties (e.g., density ~1.19 g/cm³, refractive index ~1.549) .

Q. How does the cyclopropyl group influence the compound’s stability under thermal or acidic conditions?

  • Methodological Answer : The cyclopropane ring confers kinetic stability under moderate thermal conditions (<150°C), as shown in decarboxylative rearrangement studies where cyclopropyl phenyl ketone remained intact . However, strong acids (e.g., H₂SO₄) induce ring-opening to form dihydrofuran derivatives, a reactivity attributed to strain relief in the cyclopropane ring . Stability assays should include thermogravimetric analysis (TGA) and controlled acid titration with monitoring via IR spectroscopy (loss of cyclopropane C-H stretching at ~3000 cm⁻¹) .

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